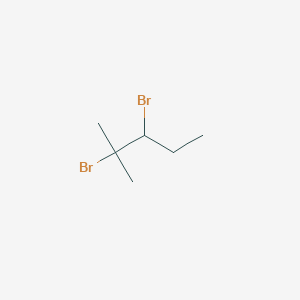
4-Bromo-2-ethylpent-4-enal
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Bromo-2-ethylpent-4-enal is an organic compound characterized by the presence of a bromine atom, an ethyl group, and an aldehyde functional group attached to a pentene chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-ethylpent-4-enal can be achieved through several methods. One common approach involves the bromination of 2-ethylpent-4-enal. This reaction typically uses bromine (Br2) as the brominating agent in the presence of a solvent like carbon tetrachloride (CCl4) under controlled conditions to ensure selective bromination at the desired position.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
4-Bromo-2-ethylpent-4-enal undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The bromine atom can be substituted with other nucleophiles in nucleophilic substitution reactions. For example, reacting with sodium methoxide (NaOCH3) can replace the bromine with a methoxy group.
Common Reagents and Conditions
Oxidation: KMnO4 in an aqueous solution under acidic or basic conditions.
Reduction: NaBH4 in methanol or ethanol, or LiAlH4 in dry ether.
Substitution: NaOCH3 in methanol or other suitable solvents.
Major Products Formed
Oxidation: 4-Bromo-2-ethylpentanoic acid.
Reduction: 4-Bromo-2-ethylpent-4-enol.
Substitution: 4-Methoxy-2-ethylpent-4-enal.
Aplicaciones Científicas De Investigación
4-Bromo-2-ethylpent-4-enal has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and can be used in studies involving halogenated aldehydes.
Biology: Its reactivity makes it useful in biochemical assays and as a probe for studying enzyme-catalyzed reactions involving aldehydes.
Industry: Used in the production of specialty chemicals and as a building block in the synthesis of agrochemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 4-Bromo-2-ethylpent-4-enal involves its reactivity with various nucleophiles and electrophiles. The aldehyde group can participate in nucleophilic addition reactions, while the bromine atom can undergo nucleophilic substitution. These reactions are facilitated by the electron-withdrawing nature of the bromine atom, which increases the electrophilicity of the carbonyl carbon in the aldehyde group.
Comparación Con Compuestos Similares
Similar Compounds
4-Bromo-2-ethylpentanal: Similar structure but lacks the double bond in the pentene chain.
2-Bromo-4-ethylpent-4-enal: Bromine atom is positioned differently on the carbon chain.
4-Chloro-2-ethylpent-4-enal: Chlorine atom instead of bromine.
Uniqueness
4-Bromo-2-ethylpent-4-enal is unique due to the combination of its bromine atom, ethyl group, and aldehyde functional group on a pentene chain
Propiedades
Número CAS |
54814-07-2 |
|---|---|
Fórmula molecular |
C7H11BrO |
Peso molecular |
191.07 g/mol |
Nombre IUPAC |
4-bromo-2-ethylpent-4-enal |
InChI |
InChI=1S/C7H11BrO/c1-3-7(5-9)4-6(2)8/h5,7H,2-4H2,1H3 |
Clave InChI |
QYHCJNGEDYBHFI-UHFFFAOYSA-N |
SMILES canónico |
CCC(CC(=C)Br)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Ethyl-2lambda~6~-pyrido[2,3-c][1,2,6]thiadiazine-2,2,4(1H,3H)-trione](/img/structure/B14629074.png)
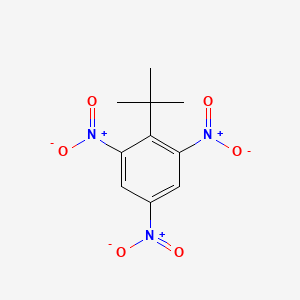
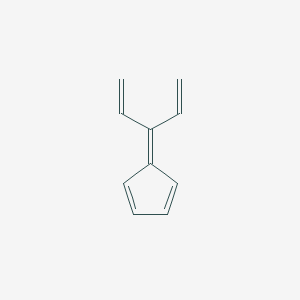
![Ethyl [phenyl(propylamino)methyl]phosphonate](/img/structure/B14629078.png)
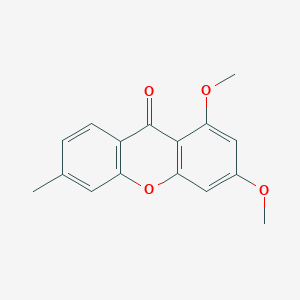

![1-({4-[(4-Chlorophenyl)methoxy]phenyl}methyl)-1H-imidazole](/img/structure/B14629083.png)
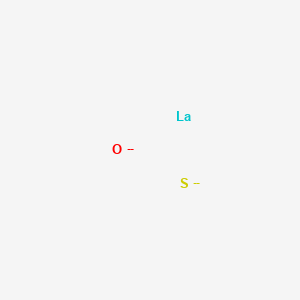
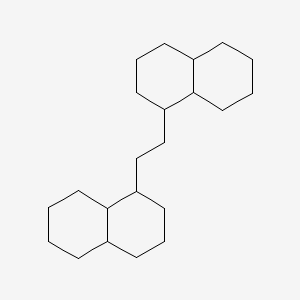
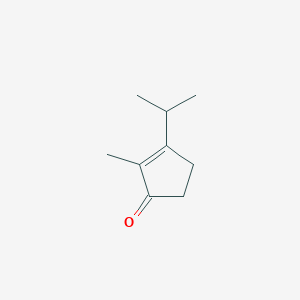
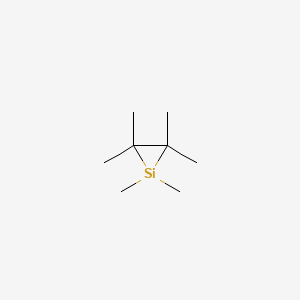
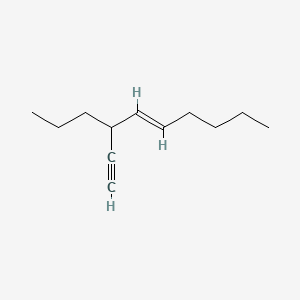
![Diethyl N-[(2-cyanohydrazinyl)methylidene]phosphoramidate](/img/structure/B14629136.png)
